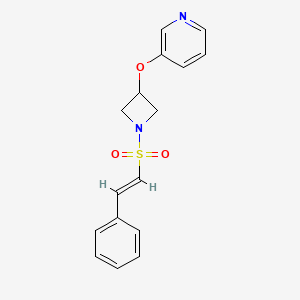
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with an azetidinyl group linked to a styrylsulfonyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Anticancer Activity : The styrylsulfonyl group is known to enhance the anticancer properties by inducing apoptosis and mitotic arrest in cancer cells.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses.
- Antibacterial Effects : Azetidinone derivatives are often associated with antibacterial activity, potentially making this compound useful against bacterial infections.
Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of styrylsulfonyl derivatives found that certain compounds exhibit potent anticancer effects. For instance:
| Compound | Cancer Type | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer (MCF-7) | 0.5 | Induces apoptosis |
| Compound B | Prostate Cancer | 1.2 | Mitotic arrest |
| Compound C | Lung Cancer | 0.8 | Cell cycle inhibition |
The above table summarizes findings from various studies indicating that modifications in the structure can significantly alter potency and selectivity against different cancer types .
Antiviral Activity
In vitro studies have demonstrated that certain azetidinone derivatives exhibit antiviral activity. For example:
| Compound | Virus Type | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|---|
| Compound D | Influenza A H1N1 | 12 | Ribavirin 112 |
| Compound E | Human Coronavirus 229E | 45 | Ganciclovir 54.69 |
These results suggest that the biological activity of this compound could extend to antiviral applications, particularly in respiratory viruses .
Case Studies and Research Findings
Several case studies have explored the biological activities of related compounds:
- Anticancer Studies : A series of azetidinone derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds with a styrylsulfonyl group were particularly effective in inducing apoptosis in breast and prostate cancer cells.
- Antiviral Efficacy : Research has indicated that specific modifications in the azetidinone structure can enhance antiviral potency, with some compounds showing effectiveness against both DNA and RNA viruses.
属性
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,10-8-14-5-2-1-3-6-14)18-12-16(13-18)21-15-7-4-9-17-11-15/h1-11,16H,12-13H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGVUQAEGUHFG-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














